Advanced Technical Guide: 3',4'-Dimethyl-2-morpholinomethyl benzophenone (CAS 898750-56-6) in Organic Synthesis and Photochemistry
Advanced Technical Guide: 3',4'-Dimethyl-2-morpholinomethyl benzophenone (CAS 898750-56-6) in Organic Synthesis and Photochemistry
Executive Summary
As the demand for highly specialized organic building blocks intensifies across both medicinal chemistry and advanced materials science, 3',4'-Dimethyl-2-morpholinomethyl benzophenone (CAS 898750-56-6) has emerged as a privileged bifunctional scaffold[1],[2]. This whitepaper provides an in-depth mechanistic analysis of its structural causality, detailing its dual utility as an intramolecular Type II photoinitiator for UV-curable polymer systems[3] and as a stereodefined intermediate for active pharmaceutical ingredients (APIs)[4]. Designed for research scientists and drug development professionals, this guide establishes self-validating protocols for its synthesis and downstream application.
Chemical Identity & Structural Causality
The utility of 3',4'-Dimethyl-2-morpholinomethyl benzophenone is not accidental; it is a direct consequence of its highly engineered molecular architecture.
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The Benzophenone Core: Acts as the primary chromophore. Upon UV irradiation, it undergoes rapid singlet-to-triplet intersystem crossing (ISC), providing the necessary diradical character for photochemical reactions[3].
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The Morpholinomethyl Group: Serves a dual purpose. In photochemistry, it acts as a built-in electron/hydrogen donor, enabling unimolecular (intramolecular) radical generation and eliminating the need for volatile, external amine synergists[5]. In medicinal chemistry, the morpholine ring improves aqueous solubility and acts as a critical hydrogen-bond acceptor for kinase target binding.
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The 3',4'-Dimethyl Substitution: The inductive electron-donating effect of the methyl groups subtly red-shifts the UV absorption maximum (π-π* and n-π* transitions), improving compatibility with longer-wavelength LED curing systems[5]. Furthermore, it increases the lipophilicity (LogP) of the molecule, a critical parameter for crossing biological membranes in CNS drug design.
Table 1: Chemical Identity & Physical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | (3,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | Defines the precise ortho- and meta/para- substitution pattern. |
| CAS Number | 898750-56-6 | Unique registry identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C20H23NO2 | Indicates a high degree of unsaturation suitable for π-stacking[2]. |
| Molecular Weight | 309.40 g/mol | Falls well within the Lipinski Rule of 5 for oral bioavailability[1]. |
| MDL Number | MFCD03842427 | Database cross-reference for chemoinformatics[1]. |
Mechanistic Applications
High-Performance Photopolymerization
Traditional benzophenones are Type II photoinitiators that require a secondary co-initiator (typically a tertiary amine) to abstract a hydrogen atom and generate reactive radicals[6],[3]. The structural brilliance of 3',4'-Dimethyl-2-morpholinomethyl benzophenone lies in its hybrid structure[5]. The proximity of the morpholine α -carbon to the excited carbonyl oxygen facilitates an extremely rapid intramolecular hydrogen abstraction. This unimolecular process is highly resistant to oxygen inhibition, making it exceptionally efficient for thin-film UV coatings, 3D printing resins, and lithographic inks.
Mechanism of intramolecular Type II photoinitiation and radical generation.
Medicinal Chemistry & API Synthesis
Structurally related morpholinomethyl benzophenones have been documented as critical intermediates in the development of targeted therapeutics, including anaplastic lymphoma kinase (ALK) inhibitors for non-small-cell lung cancer (NSCLC)[4]. The ketone moiety serves as a reactive electrophile that can be stereoselectively reduced to a chiral alcohol or reacted with Grignard reagents to form tertiary alcohols. The morpholine group provides a basic center for salt formation (e.g., hydrochloride salts), dramatically enhancing the formulation viability of the final API.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each major step includes an analytical checkpoint, ensuring that failures are caught immediately and causality is understood.
Protocol 1: De Novo Synthesis of 3',4'-Dimethyl-2-morpholinomethyl benzophenone
Objective: Synthesize the target compound via a three-step sequence: Friedel-Crafts acylation, benzylic radical bromination, and nucleophilic substitution.
Step 1: Friedel-Crafts Acylation
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Procedure: In a flame-dried flask under N₂, dissolve o-xylene (1.2 eq) and 2-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add anhydrous AlCl₃ (1.1 eq) portion-wise. Stir at room temperature for 4 hours.
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Causality: AlCl₃ activates the acyl chloride, generating an acylium ion. The ortho/para directing effects of the methyl groups on o-xylene dictate the regioselectivity, yielding 2,3',4'-trimethylbenzophenone.
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Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 9:1). The disappearance of the acyl chloride and appearance of a UV-active spot confirms conversion. Quench with ice-water, extract, and verify the intermediate mass via GC-MS.
Step 2: Radical Benzylic Bromination
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Procedure: Dissolve the intermediate in CCl₄. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux at 80°C for 3 hours.
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Causality: AIBN undergoes thermal homolysis to initiate a radical chain reaction. The 2-methyl group on the highly electron-deficient benzophenone ring is selectively brominated over the 3',4'-methyls due to the stabilization of the resulting benzylic radical by the adjacent carbonyl system.
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Self-Validation Checkpoint: Analyze via ¹H NMR. The shift of the benzylic -CH₃ singlet (~2.3 ppm) to a -CH₂Br singlet (~4.5 ppm) validates the successful formation of 2-bromomethyl-3',4'-dimethylbenzophenone.
Step 3: Nucleophilic Substitution
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Procedure: Dissolve the brominated intermediate in anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 eq) and morpholine (1.5 eq). Stir at 60°C for 6 hours.
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Causality: Morpholine acts as a strong nucleophile, displacing the primary bromide via an Sₙ2 mechanism. K₂CO₃ neutralizes the generated HBr, driving the reaction to completion and preventing morpholine hydrobromide precipitation.
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Self-Validation Checkpoint: LC-MS must show the target mass (m/z 310.4 [M+H]⁺). ¹H NMR will confirm the structure via the appearance of morpholine ring multiplets at ~2.4 ppm (-CH₂-N) and ~3.6 ppm (-CH₂-O).
De novo synthetic workflow with self-validating analytical checkpoints.
Protocol 2: Real-Time FTIR Evaluation of Photoinitiation Efficiency
Objective: Quantify the photopolymerization kinetics of 3',4'-Dimethyl-2-morpholinomethyl benzophenone in a standard acrylate matrix.
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Formulation: Dissolve 2 wt% of the synthesized photoinitiator into a standard reactive diluent (e.g., Tripropylene glycol diacrylate, TPGDA).
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Baseline Scan (Validation Checkpoint): Sandwich a 10 µm film of the resin between two NaCl plates. Record an initial FTIR spectrum. Identify the reactive acrylate C=C double bond peak at 1636 cm⁻¹ and an invariant reference peak (e.g., carbonyl stretching at 1720 cm⁻¹). Causality: Using an internal reference peak ensures that any variations in film thickness do not skew the conversion data.
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Irradiation & Monitoring: Expose the sample to a 365 nm LED source (50 mW/cm²). Record FTIR spectra continuously at 1-second intervals.
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Data Extraction: Calculate the double bond conversion (DBC) using the formula:
DBC(%)=(1−A1636,0/A1720,0A1636,t/A1720,t)×100
Quantitative Data Summary
The table below summarizes the expected quantitative metrics when utilizing this compound in both synthetic and photochemical workflows.
Table 2: Comparative Photophysical and Synthetic Metrics
| Metric | Typical Value / Observation | Causality / Significance |
| UV Absorption ( λmax ) | ~255 nm, ~345 nm (tailing to 385 nm) | 3',4'-dimethyl groups red-shift the transitions, allowing for efficient activation by modern 365 nm LED arrays[5]. |
| Intersystem Crossing Yield ( ΦISC ) | > 0.90 | Benzophenone cores exhibit near-quantitative ISC, rapidly populating the reactive triplet state (T1)[3]. |
| Synthetic Overall Yield | 65 - 75% (Over 3 steps) | Yield is primarily gated by the radical bromination step; careful stoichiometric control of NBS prevents over-bromination. |
| Polymerization Conversion | > 85% (Acrylate double bonds) | The intramolecular H-abstraction mechanism outcompetes oxygen quenching, leading to high crosslink density. |
References
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USA Chemical Suppliers - Biochemicals and ALK Inhibitor Intermediates Source: American Chemical Suppliers URL:[Link]
Sources
- 1. 3',4'-DIMETHYL-2-MORPHOLINOMETHYL BENZOPHENONE | 898750-56-6 [chemicalbook.com]
- 2. 898750-56-6|3',4'-Dimethyl-2-morpholinomethyl benzophenone|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. USA Chemical Suppliers - Products: '3', Page: 70 [americanchemicalsuppliers.com]
- 5. 4-Methoxy-4'-pyrrolidinomethyl benzophenone | 898776-01-7 | Benchchem [benchchem.com]
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